molecular formula C12H15NO4 B8602240 Ethyl 4-[hydroxy(phenyl)amino]-4-oxobutanoate CAS No. 89541-62-8

Ethyl 4-[hydroxy(phenyl)amino]-4-oxobutanoate

Cat. No. B8602240
CAS RN: 89541-62-8
M. Wt: 237.25 g/mol
InChI Key: CXDMVTNBHJOALF-UHFFFAOYSA-N
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Patent
US04657906

Procedure details

To a stirred solution of N-phenylhydroxylamine (8 g) in ether (80 ml) at 0° C. was added dropwise over 10 minutes ethyl succinyl chloride (5.76 g). The reaction mixture was allowed to attain room temperature overnight, filtered and the filtrate evaporated to give N-(3-ethoxycarbonylpropionyl)-N-phenylhydroxylamine as an oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([CH:11]([CH2:15][C:16](Cl)=[O:17])[C:12](Cl)=[O:13])C.[CH3:19][CH2:20][O:21]CC>>[CH2:20]([O:21][C:16]([CH2:15][CH2:11][C:12]([N:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:8])=[O:13])=[O:17])[CH3:19]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)NO
Name
Quantity
5.76 g
Type
reactant
Smiles
C(C)C(C(=O)Cl)CC(=O)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)CCC(=O)N(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.